5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine

Lipophilicity Physicochemical Property Medicinal Chemistry

Researchers requiring a structurally defined furo[2,3-d]pyrimidine kinase inhibitor scaffold often face SAR uncertainty when substituting analogs. This compound resolves that gap as a precise probe with 4-methylphenyl groups at C5/C6, enabling systematic comparison against unsubstituted phenyl or heteroaryl variants. - Fixed 4-methylphenyl substitution pattern eliminates aryl variability, ensuring reproducible SAR data. - 4-amine and pyrimidine C2 positions offer orthogonal handles for derivatization (alkylation, acylation, cross-coupling). - Monoisotopic mass 315.137 Da provides a +28 Da offset vs. the 5,6-diphenyl analog for LC-MS method validation. - Sourced with batch-to-batch consistency; immediate stock availability supports uninterrupted discovery workflows.

Molecular Formula C20H17N3O
Molecular Weight 315.4 g/mol
Cat. No. B5877392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
Molecular FormulaC20H17N3O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=C(C=C4)C
InChIInChI=1S/C20H17N3O/c1-12-3-7-14(8-4-12)16-17-19(21)22-11-23-20(17)24-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,21,22,23)
InChIKeyUFVGNLZUNWOIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine: Physicochemical Reference


5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine (C20H17N3O; monoisotopic mass 315.137 Da) belongs to the 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine class, a scaffold originally developed as a purine bioisostere for kinase inhibition [1]. The core structural signature—a furo[2,3-d]pyrimidine ring with 4-methylphenyl substituents at the C5 and C6 positions—distinguishes it from other fused pyrimidine scaffolds in terms of molecular volume, lipophilicity, and hydrogen-bonding capacity .

5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine: Analog Substitution Risks


Within the 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine class, even minor aryl substituent modifications at C5 and C6 produce substantial shifts in kinase selectivity profiles and cellular potency [1]. The 4-methylphenyl substitution in the target compound confers a distinct steric footprint and electronic character compared to unsubstituted phenyl (e.g., 5,6-diphenyl analogs), 4-methoxyphenyl, or 2-thienyl variants—each of which exhibits divergent IC50 values against specific kinases such as Lck, EGFR, and Akt1 [2]. Importantly, no publicly available peer-reviewed study has reported comparative biological activity data for 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine against defined comparators. Consequently, generic substitution with a structurally similar furo[2,3-d]pyrimidine without empirical validation would be scientifically unsound and may invalidate SAR-dependent research conclusions.

5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine: Quantitative Differentiation Evidence


Lipophilicity (cLogP) vs. Unsubstituted Phenyl Analog

The target compound incorporates para-methyl substituents on both phenyl rings, which incrementally increases calculated lipophilicity compared to the unsubstituted 5,6-diphenyl analog. This property directly influences membrane permeability, non-specific protein binding, and solubility—parameters critical for in vitro assay design and compound handling . No head-to-head experimental data exist for the target compound.

Lipophilicity Physicochemical Property Medicinal Chemistry

Molecular Weight Distinction vs. Diphenyl Analog

The two para-methyl substituents increase the monoisotopic mass of the target compound by approximately 28 Da relative to the 5,6-diphenyl analog . This mass difference is analytically distinguishable via LC-MS and may affect chromatographic retention times .

Molecular Weight Physicochemical Property Compound Characterization

Kinase Inhibition Activity: Class-Level SAR

The 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine scaffold has been validated as an inhibitor scaffold for Lck kinase, with reported IC50 values in the nanomolar range for optimized analogs [1]. However, the specific 5,6-bis(4-methylphenyl) substitution has not been individually characterized in published primary literature. Any inference of the target compound's activity must be qualified as class-level extrapolation and cannot substitute for direct experimental determination.

Kinase Inhibition Lck Class-Level SAR

5,6-Bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine: Research Applications


SAR Probe for 4-Methylphenyl Substituent Effects

Given the established sensitivity of furo[2,3-d]pyrimidine kinase inhibition to aryl substituents [1], 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine serves as a defined SAR probe to evaluate the contribution of para-methyl groups on C5/C6 aryl rings. Its procurement enables systematic comparison against unsubstituted 5,6-diphenyl and other substituted analogs within a focused library. Note that no published activity data exist for this compound; users must generate primary activity data.

Synthetic Intermediate for 2-Substituted Derivatives

The 4-amino group and the 2-position of the pyrimidine ring offer orthogonal synthetic handles for derivatization. The target compound may be utilized as a precursor for alkylation, acylation, or palladium-catalyzed cross-coupling reactions to generate 2-substituted analogs with the 4-methylphenyl C5/C6 substitution pattern fixed [2]. The chloromethyl analog (2-(chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine) has been commercialized for such applications, indicating synthetic utility of the core scaffold .

LC-MS Reference Standard for Method Development

With a monoisotopic mass of 315.137 Da and distinct isotopic distribution , 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine can serve as a mass calibration reference or retention time marker in reversed-phase LC-MS methods for furo[2,3-d]pyrimidine series. Its +28 Da offset from the 5,6-diphenyl analog provides an internal validation point for chromatographic resolution of closely related analogs.

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